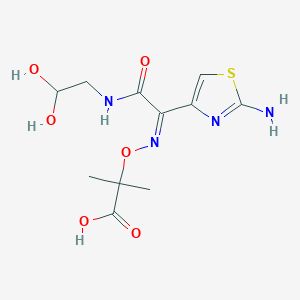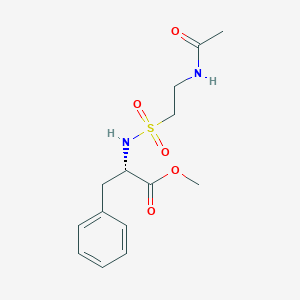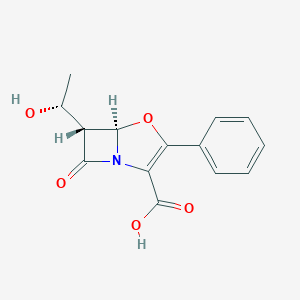
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid (HOEPC) is a synthetic antibiotic that belongs to the carbapenem class of drugs. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an important tool in the fight against bacterial infections.
Mechanism of Action
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for the cross-linking of peptidoglycan strands in the cell wall. This leads to the disruption of the cell wall, causing the bacteria to lyse and die.
Biochemical and Physiological Effects:
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in humans. It is rapidly absorbed after intravenous administration and has a half-life of approximately 1 hour. It is primarily excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid is a useful tool in the laboratory for studying bacterial cell wall synthesis and the mechanism of action of antibiotics. However, its use is limited by its high cost and the fact that it is not widely available.
Future Directions
There are several future directions for research on 6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid. One area of interest is the development of new analogs with improved antibacterial activity and lower toxicity. Another area of research is the use of 6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid in combination with other antibiotics to overcome antibiotic resistance. Additionally, the use of 6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid in the treatment of other types of infections, such as fungal infections, is an area of active investigation.
Synthesis Methods
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid is synthesized by the reaction of 2-phenyl-1,3-oxathiolane-2,2-dioxide with ethylene glycol in the presence of a base, followed by the addition of a penem nucleus. The resulting compound is then hydrolyzed to produce 6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid.
Scientific Research Applications
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid has been extensively studied for its antibacterial activity and has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. It has been used in the treatment of various infections, such as pneumonia, urinary tract infections, and sepsis.
properties
CAS RN |
132015-04-4 |
|---|---|
Product Name |
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid |
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(5R,6R)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-phenyl-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c1-7(16)9-12(17)15-10(14(18)19)11(20-13(9)15)8-5-3-2-4-6-8/h2-7,9,13,16H,1H3,(H,18,19)/t7-,9+,13-/m1/s1 |
InChI Key |
OZESXJHIHPRAKY-BZTNIEFMSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(O2)C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=C(O2)C3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(O2)C3=CC=CC=C3)C(=O)O)O |
Other CAS RN |
132015-04-4 |
synonyms |
6-(1-hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid HP-1-oxapenem |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



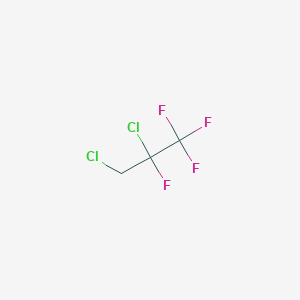
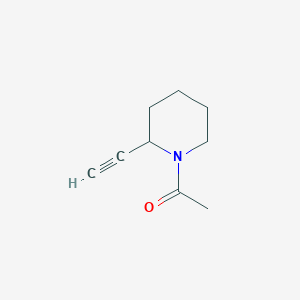


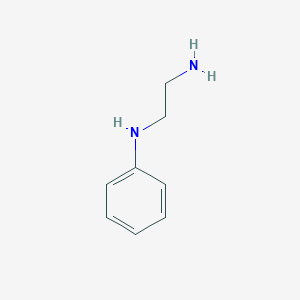

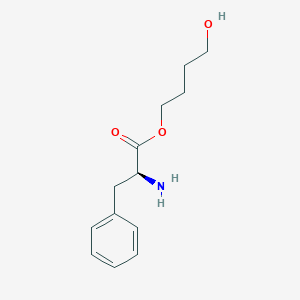
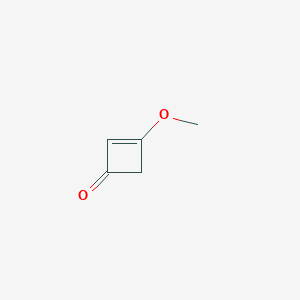
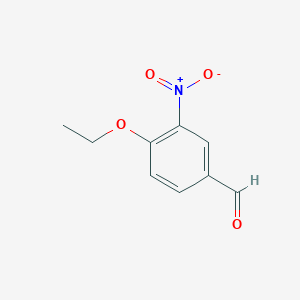
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
